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Introduction
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic

organic compound with the molecular formula C₆H₅NO₃.[1] Its structure, featuring a pyridine

ring substituted with both a hydroxyl and a carboxylic acid group, makes it a valuable synthetic

intermediate in the development of pharmaceuticals and other fine chemicals.[2][3] A thorough

understanding of its spectral properties is paramount for its identification, characterization, and

quality control in research and development settings. This guide provides an in-depth analysis

of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for 5-Hydroxypyridine-2-carboxylic acid.

Molecular Structure
The structural arrangement of functional groups on the pyridine ring dictates the spectral

characteristics of 5-Hydroxypyridine-2-carboxylic acid.

Caption: Chemical Structure of 5-Hydroxypyridine-2-carboxylic acid.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the limited availability of experimental spectra for 5-Hydroxypyridine-2-
carboxylic acid, the following data is based on established principles of NMR spectroscopy

and predicted values.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Hydroxypyridine-2-carboxylic acid is expected to show three

signals in the aromatic region, corresponding to the three protons on the pyridine ring. The

chemical shifts are influenced by the electron-donating hydroxyl group and the electron-

withdrawing carboxylic acid group. The acidic protons of the hydroxyl and carboxylic acid

groups are also expected to be present, often as broad singlets.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 7.20 - 7.40 d ~8.0

H-4 7.60 - 7.80 dd ~8.0, ~2.5

H-6 8.10 - 8.30 d ~2.5

-OH (hydroxyl) 9.0 - 11.0 br s -

-COOH 12.0 - 14.0 br s -

Interpretation:

H-6: This proton is ortho to the nitrogen and meta to the electron-donating hydroxyl group,

and ortho to the electron-withdrawing carboxylic acid group. The proximity to the

electronegative nitrogen and the carboxylic acid group would deshield it the most, placing it

furthest downfield. It is expected to appear as a doublet due to coupling with H-4.

H-4: This proton is coupled to both H-3 and H-6, and is expected to appear as a doublet of

doublets.
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H-3: This proton is ortho to the electron-donating hydroxyl group, which would shield it and

shift it upfield relative to the other ring protons. It should appear as a doublet due to coupling

with H-4.

-OH and -COOH Protons: These acidic protons are exchangeable and often appear as broad

singlets. Their chemical shifts can be highly dependent on concentration and solvent. The

carboxylic acid proton is typically more deshielded than the phenolic proton.[4]

Figure 2. Predicted ¹H NMR Splitting Pattern
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Caption: Predicted ¹H NMR splitting pattern for the aromatic protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals, corresponding to the five carbons of the

pyridine ring and the carbonyl carbon of the carboxylic acid.

Predicted ¹³C NMR Data (in DMSO-d₆)
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 150 - 155

C-3 115 - 120

C-4 125 - 130

C-5 155 - 160

C-6 140 - 145

-COOH 165 - 170

Interpretation:

-COOH: The carbonyl carbon of the carboxylic acid is expected to be the most deshielded

carbon, appearing in the typical range for carboxylic acids (160-180 ppm).[4]

C-5: This carbon is directly attached to the electronegative hydroxyl group, leading to a

significant downfield shift.

C-2: This carbon is attached to the carboxylic acid group and is adjacent to the ring nitrogen,

resulting in a downfield shift.

C-6: Being adjacent to the nitrogen atom, this carbon will also be deshielded.

C-4 and C-3: These carbons are expected to be the most shielded of the ring carbons.

Infrared (IR) Spectroscopy
The IR spectrum of 5-Hydroxypyridine-2-carboxylic acid will be characterized by the

vibrational modes of its functional groups.

Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3300 - 2500 O-H stretch (carboxylic acid) Broad, Strong

~3200 O-H stretch (hydroxyl) Broad, Medium

1720 - 1680 C=O stretch (carboxylic acid) Strong

1600 - 1450 C=C and C=N ring stretching Medium to Strong

1320 - 1210 C-O stretch (carboxylic acid) Medium

~1200 C-O stretch (hydroxyl) Medium

Interpretation:

A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching

vibration in a hydrogen-bonded carboxylic acid.[4]

The C=O stretching of the carboxylic acid will give a strong, sharp peak around 1700 cm⁻¹.

The O-H stretching of the hydroxyl group will likely be a broad peak around 3200 cm⁻¹.

Multiple peaks in the 1600-1450 cm⁻¹ region will correspond to the aromatic ring stretching

vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The molecular weight of 5-Hydroxypyridine-2-carboxylic acid is 139.11 g/mol .

Expected Mass Spectrum Data

Molecular Ion (M⁺): m/z = 139

Key Fragments:

m/z = 122 ([M-OH]⁺)

m/z = 94 ([M-COOH]⁺)
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m/z = 66 ([C₄H₄N]⁺)

Interpretation of Fragmentation:

The molecule is expected to fragment in a predictable manner under electron ionization (EI). A

primary fragmentation pathway would involve the loss of the carboxylic acid group.

Figure 3. Proposed Mass Spectrometry Fragmentation
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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Hydroxypyridine-2-carboxylic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b014830?utm_src=pdf-body-img
https://www.benchchem.com/product/b014830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance

(ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum

over a relevant m/z range.

Conclusion
The spectral data of 5-Hydroxypyridine-2-carboxylic acid are consistent with its chemical

structure, containing a hydroxyl-substituted pyridine ring and a carboxylic acid moiety. While

experimental data is not widely available, predictive analysis based on fundamental

spectroscopic principles provides a reliable framework for its characterization. The information

presented in this guide serves as a valuable resource for researchers and scientists working

with this important synthetic intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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